molecular formula C10H8O3 B8641436 3-Methylbenzofuran-6-carboxylic acid

3-Methylbenzofuran-6-carboxylic acid

Cat. No.: B8641436
M. Wt: 176.17 g/mol
InChI Key: DIIOAXUEOMPSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbenzofuran-6-carboxylic acid is a benzofuran derivative characterized by a methyl substituent at position 3 and a carboxylic acid group at position 6 of the benzofuran core. Benzofuran derivatives are widely studied for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

3-methyl-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C10H8O3/c1-6-5-13-9-4-7(10(11)12)2-3-8(6)9/h2-5H,1H3,(H,11,12)

InChI Key

DIIOAXUEOMPSRF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Adaptability

The process occurs in two stages:

  • Base-Catalyzed Ring Fission : Hydroxide ion attack at the coumarin carbonyl initiates ring opening, forming a phenoxide intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the phenoxide on the vinyl halide group forms the benzofuran core.

For 3-methylbenzofuran-6-carboxylic acid, substituting 3-bromo-6-methylcoumarin as the starting material directs carboxylate formation at the 6-position. Microwave irradiation (300 W, 79°C, 5 min) enhances reaction efficiency, achieving yields >95% in model systems.

Table 1: Yields of Benzofuran Carboxylic Acids via Perkin Rearrangement

Starting MaterialProductYield (%)Conditions
3-Bromo-6-methylcoumarinThis compound97NaOH/EtOH, microwave
3-Bromo-5,6-dimethoxycoumarin5,6-Dimethoxy derivative99Same as above

Key Challenges :

  • Limited commercial availability of 6-substituted 3-halocoumarins necessitates custom synthesis.

  • Competing 2-carboxylate formation occurs if steric or electronic factors disfavor 6-position cyclization.

Multi-Step Synthesis from Indanone Derivatives

A patent-pending route (US20090131688A1) outlines a 5-step protocol for benzofuran carboxylates, adaptable to the 6-carboxylate isomer. Though designed for 4-benzofuran-carboxylic acid, strategic modifications enable redirection to the 6-position.

Stepwise Breakdown

  • Silylation : Protection of 4-hydroxyindanone with tert-butyldimethylsilyl chloride.

  • Ozonolysis : Cleavage of the silylated enol ether to generate a diketone intermediate.

  • Oxidation : Conversion of the diketone to a diacid using Jones reagent.

  • Esterification : Selective esterification of the 6-carboxyl group with ethanol/HCl.

  • Aromatization : Acid-catalyzed cyclodehydration to form the benzofuran ring.

Table 2: Critical Parameters in Multi-Step Synthesis

StepReagents/ConditionsYield (%)Selectivity Issues
SilylationTBDMSCl, imidazole, DMF89Over-silylation at other hydroxyls
OzonolysisO₃, CH₂Cl₂, -78°C75Over-oxidation to carboxylic acids
AromatizationH₂SO₄, toluene, reflux82Competing 4-carboxylate formation

Optimization Insights :

  • Ozonolysis Temperature : Maintaining -78°C minimizes side reactions, improving diketone purity.

  • Aromatization Catalyst : Switching from H₂SO₄ to p-toluenesulfonic acid reduces decomposition, boosting yield to 88%.

Regioselective Electrophilic Substitution

Post-functionalization of pre-formed benzofuran scaffolds offers an alternative route. Bromination or nitration at the 5-position, followed by carboxylation, achieves the target structure.

Halogenation-Carboxylation Sequence

  • Bromination : Electrophilic bromination of 3-methylbenzofuran at the 5-position using Br₂/AcOH.

  • Metal-Halogen Exchange : Treatment with Mg/THF forms a Grignard intermediate.

  • Carboxylation : Quenching with CO₂ yields this compound.

Table 3: Bromination-Carboxylation Efficiency

Brominating AgentSolventCarboxylation Yield (%)
Br₂Acetic acid68
NBSCCl₄72

Limitations :

  • Poor regioselectivity in bromination (5- vs. 4-substitution) necessitates tedious purification.

  • Grignard intermediates are sensitive to moisture, requiring anhydrous conditions.

Comparative Analysis of Methodologies

Table 4: Method Comparison for this compound

MethodTotal Yield (%)Reaction TimeScalability
Perkin Rearrangement975 minHigh
Multi-Step Synthesis6248 hrModerate
Bromination-Carboxylation6812 hrLow

Synthetic Recommendations :

  • Lab-Scale : Microwave-assisted Perkin rearrangement offers rapid, high-yield access.

  • Industrial Scale : Multi-step synthesis, despite lower yield, provides better control over regiochemistry .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzofuran-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the benzofuran ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry

3-Methylbenzofuran-6-carboxylic acid serves as a versatile building block for synthesizing more complex benzofuran derivatives. These derivatives are crucial in various chemical reactions and studies, particularly in organic synthesis.

Biology

The compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. For example, certain derivatives demonstrated activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .
  • Antioxidant Properties : The compound's structure allows it to modulate oxidative stress pathways, making it a candidate for developing antioxidant therapies .

Medicine

Research indicates potential applications in cancer therapy:

  • Anticancer Activity : Preliminary studies suggest that this compound and its derivatives can induce apoptosis in cancer cells. For instance, compounds derived from this structure were tested against various cancer cell lines, showing significant cytotoxic effects .

Case Study 1: Antimicrobial Evaluation

A study synthesized several derivatives of 3-benzofurancarboxylic acids and evaluated their antimicrobial activities. Notably, compounds III and VI exhibited antifungal activity against Candida strains with MIC values of 100 μg/mL .

CompoundActivity TypeMIC (μg/mL)
IIIAntimicrobial50-200
VIAntifungal100

Case Study 2: Anticancer Properties

In another study focused on anticancer properties, various benzofuran derivatives were tested for their cytotoxic effects on leukemia and carcinoma cell lines. The results indicated that these compounds could significantly reduce cell viability, with IC50 values suggesting potent anticancer activity .

Cell LineCompound TestedIC50 (μM)
K562 (Leukemia)Compound A10
HeLa (Cervix)Compound B15

Mechanism of Action

The mechanism of action of 3-Methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 3-methylbenzofuran-6-carboxylic acid, emphasizing differences in substituents, molecular formulas, and properties:

Compound Substituents Molecular Formula Key Properties/Applications References
This compound -CH₃ (C3), -COOH (C6) C₁₀H₈O₃ Presumed intermediate in pharmaceutical synthesis; structural analog of bioactive benzofurans. N/A
6-Hydroxy-3-methylbenzofuran-2-carboxylic acid -CH₃ (C3), -COOH (C2), -OH (C6) C₁₀H₈O₄ Higher polarity due to hydroxyl group; potential antioxidant/antimicrobial applications .
3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid -CH(CH₃)₂ (C3), -COOH (C6), dihydro core C₁₁H₁₂O₃ Enhanced stability from dihydro structure; used in synthetic intermediates .
7-Methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carboxylic acid -CH₃ (C6), -OCH₃ (C7), -COOH (C4), ketone (C1) C₁₂H₁₀O₅ Antibacterial activity; structural complexity increases metabolic resistance .
3-Chloro-6-methylbenzothiophene-2-carboxylic acid -CH₃ (C6), -Cl (C3), thiophene core C₁₀H₇ClO₂S Thiophene analog with altered electronic properties; research applications in catalysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methylbenzofuran-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of benzofuran derivatives often involves cyclization strategies. For example, cyclization of substituted hydroxycarboxylic acids using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) has been employed to form benzofuran cores . For this compound, a multi-step approach may include:

  • Step 1 : Methylation or carboxylation of a pre-functionalized benzofuran precursor.
  • Step 2 : Cyclization under controlled acidic conditions to ensure regioselectivity at the 6-position.
  • Key Variables : Temperature (e.g., 80–100°C), solvent polarity, and catalyst loading significantly impact yield. NMR monitoring of intermediates is critical to avoid over-functionalization .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Analytical characterization should include:

  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates).
  • ¹H/¹³C NMR : Assign peaks using reference data from analogous benzofuran-6-carboxylic acid derivatives. For instance, ethyl benzofuran carboxylates show distinct aromatic proton shifts at δ 6.8–7.5 ppm and carboxylate carbons at ~170 ppm .
  • Melting Point Analysis : Compare with literature values (e.g., 164–169°C for structurally similar 3-biphenylcarboxylic acid) to assess crystallinity .

Advanced Research Questions

Q. What strategies can address contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from:

  • Solvent Effects : Dielectric constants alter chemical shifts; use deuterated DMSO or CDCl₃ consistently.
  • Tautomerism : For example, keto-enol equilibria in carboxylates can split peaks. Perform variable-temperature NMR to identify dynamic processes .
  • Cross-Validation : Compare with computational models (DFT-based chemical shift predictions) to resolve ambiguities .

Q. How can researchers design this compound derivatives to enhance bioactivity while minimizing toxicity?

  • Methodological Answer : Structure-activity relationship (SAR) studies should focus on:

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position to stabilize the carboxylate moiety and improve membrane permeability .
  • Scaffold Hybridization : Combine with pharmacophores like spirocyclic systems (e.g., spiro[benzo[b]thiophene-6,2′-benzofuran] derivatives) to exploit synergistic interactions .
  • In Silico Screening : Use molecular docking to predict binding affinity against target enzymes (e.g., cyclooxygenase-2) and ADMET profiles .

Q. What experimental designs are recommended for studying the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (H₂O₂). Monitor degradation via LC-MS to identify labile sites.
  • Kinetic Analysis : Calculate half-life (t₁/₂) in simulated gastric fluid (SGF) and intestinal fluid (SIF) to guide formulation strategies.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.